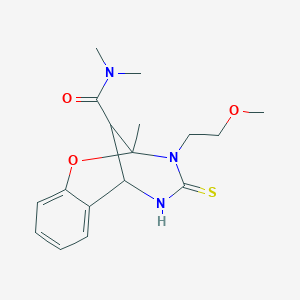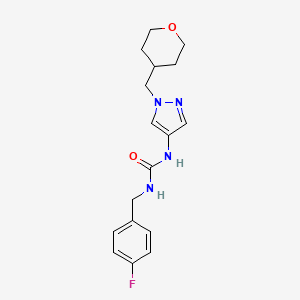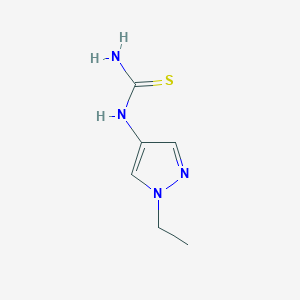![molecular formula C12H18N2O3S B2575764 Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate CAS No. 832740-10-0](/img/structure/B2575764.png)
Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate consists of a thiophene ring substituted with various functional groups. The molecular formula is C12H18N2O3S .Applications De Recherche Scientifique
Covalent Immobilization of Proteins on Carbon Nanotubes
A study by Gao and Kyratzis (2008) critically assessed the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for covalently conjugating proteins onto carboxylated carbon nanotubes, a process significant for biosensing applications. The review emphasized the need for rigorous controls to distinguish between covalent attachment and adsorption of proteins, suggesting a re-evaluation of this method for protein immobilization on carbon nanotubes (Gao & Kyratzis, 2008).
Synthesis and Biological Activity of Substituted Acyl Thioureas
Kholodniak and Kovalenko (2022) reviewed the methods of synthesis and biological activity of substituted acyl thioureas and acyl thiosemicarbazides. This work summarized the recent decade's advancements in the synthesis techniques and highlighted the antimicrobial, antitumor, and various other biological activities of these compounds, marking them as promising for drug development (Kholodniak & Kovalenko, 2022).
Carvacrol as an Antimicrobial and Anti-biofilm Agent
Marchese et al. (2018) explored the antimicrobial and anti-biofilm properties of carvacrol, a natural compound found in oregano and other herbs. The review detailed carvacrol's effectiveness against a broad spectrum of bacteria and fungi, including its potential for preventing biofilm-associated infections through bio-inspired anti-infective materials (Marchese et al., 2018).
Advanced Carboxylic Acid Bioisosteres
Horgan and O’Sullivan (2021) provided an overview of novel carboxylic acid bioisosteres, focusing on their applications in drug design to improve pharmacological profiles. This review highlighted the innovative strategies to overcome challenges associated with the carboxylate moiety in drug molecules, emphasizing the creativity required in modern medicinal chemistry (Horgan & O’Sullivan, 2021).
Liquid-Liquid Extraction of Carboxylic Acids
Sprakel and Schuur (2019) reviewed solvent developments for the liquid-liquid extraction of carboxylic acids from aqueous streams, a crucial process for bio-based plastics production. This work discussed various solvent systems, including ionic liquids, and strategies for solvent regeneration, highlighting the importance of optimizing extraction processes for sustainability (Sprakel & Schuur, 2019).
Propriétés
IUPAC Name |
propan-2-yl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-6(2)17-12(16)8-7(3)9(18-10(8)13)11(15)14(4)5/h6H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKVJZXJUFEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2575686.png)
![2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2575688.png)



![N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2575694.png)

![5,6-dichloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2575698.png)

![(5-bromofuran-2-yl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575702.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2575704.png)